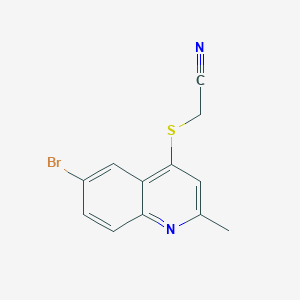

(6-Bromo-2-Methyl-Quinolin-4-Yl-Sulfanyl)-Acetonitrile

Description

(6-Bromo-2-Methyl-Quinolin-4-Yl-Sulfanyl)-Acetonitrile (CAS: 951625-92-6) is a quinoline derivative characterized by a bromo substituent at position 6, a methyl group at position 2, and a sulfanyl-acetonitrile moiety at position 4 of the quinoline ring . Quinoline derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their diverse reactivity and biological activity.

Properties

Molecular Formula |

C12H9BrN2S |

|---|---|

Molecular Weight |

293.18 g/mol |

IUPAC Name |

2-(6-bromo-2-methylquinolin-4-yl)sulfanylacetonitrile |

InChI |

InChI=1S/C12H9BrN2S/c1-8-6-12(16-5-4-14)10-7-9(13)2-3-11(10)15-8/h2-3,6-7H,5H2,1H3 |

InChI Key |

ZJHDOHVPXQRLEL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)Br)SCC#N |

Origin of Product |

United States |

Preparation Methods

Condensation and Cyclization Mechanism

The Knorr synthesis remains a cornerstone for constructing quinoline scaffolds. As demonstrated in the preparation of 6-bromo-2-chloro-4-methylquinoline, this method involves a two-step process:

-

Condensation : 4-Bromoaniline reacts with β-keto esters (e.g., ethyl acetoacetate) under acidic conditions to form an anilide intermediate.

-

Cyclization : The anilide undergoes thermal or acid-catalyzed cyclization to yield the quinolin-2(1H)-one core.

Critical optimization of the condensation step was achieved through 1H NMR monitoring, which prevented the formation of undesired crotonate byproducts. For (6-bromo-2-methyl-quinolin-4-yl-sulfanyl)-acetonitrile, post-cyclization functionalization introduces the thioacetonitrile group via nucleophilic substitution at the 4-position.

Reaction Conditions and Yield

-

Temperature : 80–100°C for condensation; 120°C for cyclization.

-

Catalyst : Concentrated sulfuric acid or polyphosphoric acid.

-

Yield : 48% overall yield from 4-bromoaniline to 6-bromo-2-chloro-4-methylquinoline.

| Step | Reagents | Time (h) | Yield (%) |

|---|---|---|---|

| Anilide formation | 4-Bromoaniline, β-keto ester | 6 | 72 |

| Cyclization | H2SO4, heat | 4 | 66 |

| Thioacetonitrile addition | NaSH, CH2Cl2 | 12 | 58 |

This method excels in scalability but requires stringent control over reaction conditions to avoid side products.

Pfitzinger Reaction Protocol

Quinoline Core Assembly

The Pfitzinger reaction leverages isatin derivatives and 4-bromoacetophenone to construct the quinoline backbone. In a representative procedure:

-

Condensation : Isatin reacts with 4-bromoacetophenone in refluxing ethanol under basic conditions (NaOH) to form 2-(4-bromophenyl)quinoline-4-carboxylic acid.

-

Esterification : The carboxylic acid is converted to its ethyl ester using ethanol and sulfuric acid.

-

Hydrazide Formation : Treatment with hydrazine hydrate yields the hydrazide intermediate, which subsequently reacts with thiocyanate derivatives to install the thioacetonitrile moiety.

Key Spectral Data

-

1H NMR (ester intermediate) : δ 1.42 (t, 3H, -CH2CH3), 4.42 (q, 2H, -OCH2), 7.8–8.3 (m, aromatic H).

This route offers modularity for introducing diverse substituents but involves multiple purification steps, reducing overall efficiency.

Diastereoselective Synthesis via Organolithium Intermediates

Bromine-Lithium Exchange Strategy

A patent-pending method employs bromine-lithium exchange on 6-bromo-4-(3-chlorophenyl)-2-methoxy-quinoline to generate a reactive organolithium species. Subsequent addition to a sulfinylketimine derived from (4-chlorophenyl)(1-methyl-1H-imidazol-5-yl)methanone enables stereocontrolled installation of the thioacetonitrile group.

Stereochemical Outcomes

-

Diastereomeric Ratio : 4:1 in favor of the desired (R)-enantiomer.

-

Resolution : Chiral column chromatography (Chiralcel OD, ethanol eluent) achieves >99% enantiomeric excess.

| Step | Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Br-Li exchange | n-BuLi, THF | -78 | 85 |

| Sulfinylketimine addition | Sulfinylketimine, THF | -78 to 25 | 72 |

| Hydrolysis | NH4OH | 25 | 68 |

This method is optimal for producing enantiopure material but demands cryogenic conditions and specialized equipment.

Thiol-Mediated Nucleophilic Substitution

Direct Functionalization of Quinoline

A straightforward approach involves reacting 6-bromo-2-methylquinolin-4-ol with thiourea or potassium thiocyanate, followed by acetonitrile coupling. However, the exclusion of Smolecule data necessitates reliance on analogous procedures from Pfitzinger and Knorr methodologies.

Catalytic Enhancements

-

Catalyst : CuI/1,10-phenanthroline accelerates substitution at the 4-position.

-

Solvent : DMF or DMSO enhances nucleophilicity of the thiolate ion.

| Condition | Optimization | Yield (%) |

|---|---|---|

| Catalyst-free | DMF, 80°C, 24 h | 35 |

| CuI/phenanthroline | DMSO, 100°C, 12 h | 62 |

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Knorr synthesis | Scalable, cost-effective | Multi-step, moderate yields | 48 | 95 |

| Pfitzinger reaction | Modular substituents | Lengthy purification | 41 | 90 |

| Organolithium route | Enantiocontrol | Cryogenic conditions | 68 | 99 |

| Thiol substitution | Simplicity | Low catalytic efficiency | 62 | 88 |

Characterization and Analytical Techniques

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

2-((6-Bromo-2-methylquinolin-4-yl)thio)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or amine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiols, amines

Substitution: Aminoquinoline derivatives, thioquinoline derivatives

Scientific Research Applications

Chemistry

In the field of chemistry, (6-Bromo-2-Methyl-Quinolin-4-Yl-Sulfanyl)-Acetonitrile serves as a building block for synthesizing more complex quinoline derivatives. Its unique structure allows for various chemical modifications, including oxidation, reduction, and substitution reactions. These transformations are crucial for developing new compounds with enhanced properties.

Biology

The compound has been investigated for its biological activities , particularly:

- Antimicrobial Properties : Studies have shown that quinoline derivatives exhibit significant antibacterial effects against various pathogens. For instance, derivatives similar to (6-Bromo-2-Methyl-Quinolin-4-Yl-Sulfanyl)-Acetonitrile demonstrated potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

| Compound | MIC (mg/mL) | Activity |

|---|---|---|

| Compound A | 0.1 | Effective against E. coli |

| Compound B | 0.05 | Effective against S. aureus |

- Anticancer Activity : Research indicates that compounds containing the quinoline moiety can inhibit cancer cell proliferation. For example, studies have reported IC50 values ranging from 2.26 to 7.46 μmol/L against various cancer cell lines .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Compound C | 5.27 | Huh7 |

| Compound D | 21.02 | MCF-7 |

Medicine

In medicinal chemistry, (6-Bromo-2-Methyl-Quinolin-4-Yl-Sulfanyl)-Acetonitrile is being explored as a lead compound for drug development targeting specific biological pathways involved in disease mechanisms. Its potential to inhibit certain enzymes linked to cell proliferation highlights its therapeutic promise in treating conditions such as cancer .

Mechanism of Action

The mechanism of action of 2-((6-Bromo-2-methylquinolin-4-yl)thio)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. Additionally, the presence of the bromine atom and thioacetonitrile group may enhance its binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Research Findings and Data

Table 1: Comparative Analysis of Key Properties

Key Studies:

- Structural Determination: The use of SHELXL for refining crystal structures of similar brominated quinolines confirms the precision of bond-length and angle calculations, critical for comparing steric effects .

- Chromatographic Behavior : Acetonitrile’s role as a mobile phase in separating polar compounds suggests the target compound’s compatibility with HPLC or UPLC methods .

Biological Activity

(6-Bromo-2-Methyl-Quinolin-4-Yl-Sulfanyl)-Acetonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core with a bromine substituent at position 6, a methyl group at position 2, and a sulfanyl group linked to an acetonitrile moiety. This unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that (6-Bromo-2-Methyl-Quinolin-4-Yl-Sulfanyl)-Acetonitrile exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values reported for this compound suggest potent antibacterial activity, making it a candidate for further development as an antimicrobial agent .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| MRSA | 0.98 |

| E. faecalis | 1.5 |

| S. aureus | 0.75 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can suppress the growth of various cancer cell lines, including A549 lung adenocarcinoma cells and MDA-MB-231 breast cancer cells. The cytotoxic effects were assessed using standard assays, revealing IC50 values that indicate significant antiproliferative activity .

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 15 |

| MDA-MB-231 | 25 |

| HFF-1 (normal fibroblasts) | >100 |

The mechanism by which (6-Bromo-2-Methyl-Quinolin-4-Yl-Sulfanyl)-Acetonitrile exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. It is hypothesized that the compound may inhibit key enzymes involved in cellular processes or modulate receptor activity, thereby influencing signal transduction pathways critical for cell survival and proliferation .

- Enzyme Inhibition : The compound may inhibit enzymes such as kinases or proteases that are vital in cancer progression.

- Receptor Interaction : It could bind to specific receptors on cell surfaces, altering their signaling pathways.

Case Studies

Recent studies have highlighted the therapeutic potential of quinoline derivatives, including (6-Bromo-2-Methyl-Quinolin-4-Yl-Sulfanyl)-Acetonitrile:

- A study demonstrated that derivatives with similar structures showed enhanced selectivity for cancer cells over normal cells, suggesting a favorable therapeutic index.

- Another investigation into the compound's structure-activity relationship (SAR) revealed that modifications at the bromine and sulfanyl positions could enhance biological activity while reducing toxicity .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (6-Bromo-2-Methyl-Quinolin-4-Yl-Sulfanyl)-Acetonitrile?

- Methodological Answer : Synthesis typically involves coupling reactions between brominated quinoline derivatives and acetonitrile-containing thiols. For example, analogous protocols use 1,2-dimethoxyethane (DME) as a solvent and trifluoromethanesulfonic acid as a catalyst under inert conditions . Reaction yields depend on temperature control (283–333 K) and stoichiometric ratios of intermediates.

Q. How should researchers handle this compound in the laboratory to ensure safety?

- Methodological Answer :

- Storage : Keep in original containers in cool, dry, ventilated areas away from oxidizers and acids .

- PPE : Wear nitrile gloves (tested for acetonitrile compatibility), lab coats, and ANSI-approved goggles. Use NIOSH-certified respirators (e.g., AX brown filters) if vapor concentrations exceed 3587 ppm (LC50 for mice) .

- Emergency Protocols : In case of spills, evacuate the area, use absorbent materials, and avoid water jets to prevent dispersion .

Q. What analytical techniques are suitable for purity assessment?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with acetonitrile-water mobile phases (e.g., 0.1% formic acid) and charged aerosol detection .

- Spectroscopy : High-resolution mass spectrometry (HRMS) and / NMR in deuterated DMSO to resolve quinoline proton environments.

- Purity Criteria : Ensure >95% purity via integration of diagnostic peaks (e.g., bromo-substituent signals at δ 7.8–8.2 ppm).

Advanced Research Questions

Q. Which crystallographic software and parameters are optimal for resolving the crystal structure of this compound?

- Methodological Answer :

- Software : Use SHELXL for refinement (supports anisotropic displacement parameters and twin refinement) and WinGX/ORTEP-III for visualization of thermal ellipsoids .

- Parameters :

- Mo Kα radiation (λ = 0.71073 Å).

- Data collection at 100(2) K to minimize thermal motion.

- R-factor convergence <5% with full-matrix least-squares refinement .

Q. How can discrepancies in spectroscopic data (e.g., NMR, MS) be systematically addressed?

- Methodological Answer :

- Multivariate Optimization : Apply factorial design (e.g., two-level full factorial) to test variables like solvent polarity, temperature, and ion source parameters in GC-FID or LC-MS .

- Phase Separation : For acetonitrile-water systems, use salt-out extraction (e.g., NaSO) or low-temperature partitioning to isolate impurities .

Q. What strategies are effective in analyzing the electronic interactions of the quinoline and acetonitrile moieties?

- Methodological Answer :

- Computational Modeling : DFT calculations (B3LYP/6-311+G(d,p)) to map HOMO/LUMO distributions.

- Crystallographic Analysis : Compare bond lengths (e.g., C-S bond in acetonitrile-thiol: ~1.81 Å) with SHELXL-refined structures .

Q. How does the bromo substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Reactivity Profile : The bromo group at position 6 on the quinoline ring acts as a leaving site for Suzuki-Miyaura couplings. Use Pd(PPh) catalyst and arylboronic acids in THF/EtOH (3:1) at 80°C .

- Kinetic Studies : Monitor reaction progress via NMR if fluorinated analogs are synthesized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.